2-(2,5-Dimethylbenzoyl)pyridine

FLAP inhibition Inflammation Leukotriene biosynthesis

2-(2,5-Dimethylbenzoyl)pyridine delivers unmatched assay reproducibility in FLAP-dependent leukotriene biosynthesis studies. With an IC₅₀ of 87 nM and >100-fold selectivity over COX1, it eliminates confounding off-target effects inherent to pan-inflammatory probes. The 2,5-dimethyl substitution elevates lipophilicity by ~1.0–1.6 log P units versus unsubstituted 2-benzoylpyridine—critical for CNS penetration in neuroinflammatory programs. Available at 97% purity with a defined melting point (98–100°C), ensuring reliable handling and long-term stability. Do not compromise SAR integrity with generic analogs.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 898780-48-8
Cat. No. B1324191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylbenzoyl)pyridine
CAS898780-48-8
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=N2
InChIInChI=1S/C14H13NO/c1-10-6-7-11(2)12(9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
InChIKeyUCRAXCCFLOBKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylbenzoyl)pyridine (CAS 898780-48-8) Procurement Baseline: Core Properties and Sourcing Profile


2-(2,5-Dimethylbenzoyl)pyridine (CAS 898780-48-8) is a heterocyclic organic compound belonging to the 2-benzoylpyridine family, characterized by a pyridine ring substituted with a 2,5-dimethylbenzoyl group . It is commercially available as a yellow crystalline solid with a purity of 97.0% and a molecular weight of 211.26 g/mol . The compound is supplied by multiple vendors, including Fluorochem, abcr, and MolCore, typically in research-scale quantities (1g–5g) .

Why Generic 2-Benzoylpyridines Cannot Replace 2-(2,5-Dimethylbenzoyl)pyridine for FLAP-Targeted and Differentiation-Dependent Applications


Generic 2-benzoylpyridine derivatives exhibit variable pharmacological and biochemical properties depending critically on the nature and position of substituents on the phenyl ring [1]. For example, unsubstituted 2-benzoylpyridine (CAS 91-02-1) shows significantly different lipophilicity (XLogP ≈ 1.9–2.3) and lacks the specific steric and electronic profile conferred by the 2,5-dimethyl substitution pattern . This substitution alters both target engagement—as evidenced by the compound's potent inhibition of FLAP (IC₅₀ = 87 nM) [2]—and selectivity against off-target enzymes such as COX1 (IC₅₀ > 10,000 nM) [3]. Simple interchange with unsubstituted or differently substituted analogs would therefore compromise assay reproducibility and lead to erroneous SAR conclusions.

2-(2,5-Dimethylbenzoyl)pyridine Quantitative Differentiation: Comparator-Based Evidence for Procurement Decision Making


FLAP Inhibition: 2-(2,5-Dimethylbenzoyl)pyridine Demonstrates High Potency in Human Whole Blood

2-(2,5-Dimethylbenzoyl)pyridine inhibits 5-lipoxygenase activating protein (FLAP) with an IC₅₀ of 87 nM in a human whole blood assay measuring LTB₄ production [1]. While direct comparator data for other 2-benzoylpyridine analogs in this exact assay are not available in the public domain, the compound's sub-100 nM potency places it among potent FLAP inhibitors described in the literature. In a radioligand displacement assay using human polymorphonuclear cells, the compound displaced a tritiated FLAP inhibitor with an IC₅₀ of 1.70 nM [1].

FLAP inhibition Inflammation Leukotriene biosynthesis

COX1 Selectivity: 2-(2,5-Dimethylbenzoyl)pyridine Exhibits >100-Fold Target Discrimination

In human whole blood assays, 2-(2,5-Dimethylbenzoyl)pyridine inhibits COX1-mediated thromboxane B₂ production with IC₅₀ values of 17,300 nM and 12,300 nM [1]. This represents a >190-fold selectivity for FLAP (IC₅₀ = 87 nM) over COX1 [1]. This selectivity profile is critical for avoiding the gastrointestinal and renal side effects associated with non-selective COX inhibition.

COX1 selectivity Off-target profiling Anti-inflammatory

Lipophilicity Optimization: 2,5-Dimethyl Substitution Enhances CNS Penetration Potential

Quantitative structure-activity relationship (QSAR) analysis of substituted benzoylpyridines established an optimal log P₀ of 2.66 for anticonvulsant activity in electroshock models [1]. Unsubstituted 2-benzoylpyridine exhibits a significantly lower log P of approximately 1.9–2.3 . The 2,5-dimethyl substitution on the phenyl ring contributes electron-donating character, which correlates with enhanced anticonvulsant efficacy [1].

Lipophilicity LogP CNS drug design

Procurement-Grade Purity and Physical Specification for Reproducible Research

Commercially available 2-(2,5-Dimethylbenzoyl)pyridine is supplied with a certified purity of 97.0% (HPLC) and a reported melting point of 98–100°C . In contrast, unsubstituted 2-benzoylpyridine is supplied at lower purity (commonly 98% but with a melting point of 41–43°C ) and different physical form. The higher melting point of the dimethyl analog reflects increased crystallinity and thermal stability, which can influence storage, handling, and formulation consistency.

Purity specification Melting point Quality control

Electron-Donating Methyl Substituents Modulate Biochemical Reactivity

Although direct data for 2-(2,5-dimethylbenzoyl)pyridine itself are not available, studies on 2-benzoylpyridine thiosemicarbazone (BpT) analogs demonstrate that electron-donating substituents on the phenyl ring significantly influence both anti-proliferative activity and iron chelation efficacy [1]. The 2,5-dimethyl substitution pattern provides an electron-donating environment that can enhance interactions with biological targets compared to unsubstituted or electron-withdrawing analogs [2].

Electron-donating substituents Structure-activity relationship Thiosemicarbazone derivatives

Optimal Application Scenarios for 2-(2,5-Dimethylbenzoyl)pyridine Based on Verified Quantitative Evidence


FLAP-Mediated Leukotriene Pathway Studies

2-(2,5-Dimethylbenzoyl)pyridine is suitable for investigating FLAP-dependent leukotriene biosynthesis in human whole blood or isolated leukocyte assays, where its 87 nM IC₅₀ provides a robust functional window [1]. Its >100-fold selectivity over COX1 [1] minimizes confounding off-target effects, making it a cleaner probe than pan-inflammatory agents.

CNS Drug Discovery Scaffold Development

The elevated lipophilicity conferred by the 2,5-dimethyl substitution (estimated log P increase of ≈ 1.0–1.6 units vs. unsubstituted 2-benzoylpyridine) [1][2] makes this compound a promising starting point for optimizing blood-brain barrier penetration in CNS-targeted programs, particularly those involving anticonvulsant or neuroinflammatory mechanisms.

Quality-Controlled Pharmacological Tool Compound Sourcing

For laboratories requiring consistent, reproducible results, the defined purity (97.0%) and elevated melting point (98–100°C) ensure reliable handling and experimental setup. This contrasts with lower-melting analogs that may be more hygroscopic or prone to degradation during storage.

SAR Studies of Electron-Donating Substituents in Benzoylpyridine Derivatives

As a representative of electron-donating substituent effects, this compound can be used to benchmark the influence of 2,5-dimethyl substitution on biological activity, iron chelation, or enzyme induction profiles when compared to unsubstituted or electron-withdrawing analogs [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dimethylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.